molecular formula C21H19NO2 B12467878 2-methoxy-N,2,2-triphenylacetamide

2-methoxy-N,2,2-triphenylacetamide

Cat. No.: B12467878
M. Wt: 317.4 g/mol
InChI Key: WAOMKTQAGZQVAL-UHFFFAOYSA-N
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Description

2-methoxy-N,2,2-triphenylacetamide is an organic compound with the molecular formula C21H19NO2 It is characterized by the presence of a methoxy group and three phenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N,2,2-triphenylacetamide typically involves the reaction of triphenylacetic acid with methoxyamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: Triphenylacetic acid and methoxyamine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst.

    Procedure: The triphenylacetic acid is dissolved in a suitable solvent, such as dichloromethane, and methoxyamine is added. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N,2,2-triphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-methoxy-N,2,2-triphenylacetone.

    Reduction: Formation of 2-methoxy-N,2,2-triphenylamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-methoxy-N,2,2-triphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N,2,2-triphenylacetamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the phenyl groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N,2,2-triphenylacetamide: Unique due to the presence of three phenyl groups and a methoxy group.

    N-methoxy-N-methyl-2,2,2-trifluoroacetamide: Contains a trifluoromethyl group instead of phenyl groups.

    tert-Amyl methyl ether: An ether with a different functional group arrangement.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of three phenyl groups provides steric hindrance and influences the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

2-methoxy-N,2,2-triphenylacetamide

InChI

InChI=1S/C21H19NO2/c1-24-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)20(23)22-19-15-9-4-10-16-19/h2-16H,1H3,(H,22,23)

InChI Key

WAOMKTQAGZQVAL-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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